molecular formula C10H11N3 B2394125 N-(1H-imidazol-4-ylmethyl)aniline CAS No. 32563-81-8

N-(1H-imidazol-4-ylmethyl)aniline

Cat. No.: B2394125
CAS No.: 32563-81-8
M. Wt: 173.219
InChI Key: AUZUSOIPPYQZQA-UHFFFAOYSA-N
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Description

N-(1H-imidazol-4-ylmethyl)aniline is a compound that features an imidazole ring attached to an aniline moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. Aniline, on the other hand, is an aromatic amine. The combination of these two structures in this compound provides unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-4-ylmethyl)aniline typically involves the formation of the imidazole ring followed by its attachment to the aniline moiety. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The reaction conditions are mild and can include various functional groups, making it a versatile method.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-4-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The nitro group in aniline derivatives can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of aniline.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Aniline derivatives with reduced nitro groups.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

N-(1H-imidazol-4-ylmethyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-4-ylmethyl)aniline involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination can disrupt the normal function of the enzyme, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with only the imidazole ring.

    Aniline: Contains only the aromatic amine without the imidazole ring.

    Histidine: An amino acid with an imidazole side chain.

Uniqueness

N-(1H-imidazol-4-ylmethyl)aniline is unique due to the combination of the imidazole ring and aniline moiety, which provides a distinct set of chemical and biological properties. This combination allows it to participate in a wider range of reactions and interactions compared to its individual components.

Properties

IUPAC Name

N-(1H-imidazol-5-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10/h1-6,8,12H,7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZUSOIPPYQZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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